"synthesis of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine"
"synthesis of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine"
An In-Depth Technical Guide to the Synthesis of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold, a bioisostere of indole also known as 7-azaindole, is a privileged structure in medicinal chemistry.[1] Its derivatives are integral to the development of therapeutics targeting a range of diseases, demonstrating activities as potent kinase inhibitors, anticancer agents, and modulators of various cellular pathways.[2][3][4][5] The 6-chloro-7-methyl substituted analog, in particular, serves as a crucial and versatile intermediate. The chloro-substituent provides a reactive handle for diversification through modern cross-coupling methodologies, while the methyl group offers a key structural element for modulating steric and electronic properties.[6] This guide provides a comprehensive overview of a robust and logical synthetic route to 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, designed for researchers and professionals in drug development. We will explore the retrosynthetic logic, delve into the mechanistic causality behind each synthetic step, and provide detailed, actionable experimental protocols.
Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Core
The fusion of a pyrrole ring with a pyridine ring gives rise to a class of compounds known as pyrrolopyridines or azaindoles. The introduction of a nitrogen atom into the indole scaffold significantly alters the molecule's physicochemical properties, such as its hydrogen bonding capacity, solubility, and metabolic stability, often leading to improved bioavailability and pharmacological profiles.[1] This has made the 7-azaindole core a highly sought-after motif in drug discovery.
Derivatives have shown remarkable efficacy as inhibitors of FMS kinase and Colony-Stimulating Factor 1 Receptor (CSF1R), targets implicated in inflammatory diseases and various cancers.[4][7] Furthermore, their role as PARP inhibitors for oncology and as agents targeting tubulin polymerization highlights the scaffold's versatility.[3] The title compound, 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, is a strategic building block. The chlorine at the 6-position is not merely a substituent but a latent functional group, perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic exploration of the chemical space around the core structure.
Retrosynthetic Analysis
A logical retrosynthetic strategy is paramount for designing an efficient synthesis. For 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, the most convergent approach involves the late-stage formation of the pyrrole ring onto a pre-functionalized pyridine core. This is conceptually based on the well-established Bartoli or Leimgruber-Batcho indole syntheses, which are particularly effective for constructing pyrrole rings from nitro-aromatic precursors.
Our disconnection approach begins by breaking the key C-N and C=C bonds of the pyrrole ring. This leads back to a linear precursor, an (E)-2-(dimethylamino)vinyl derivative of a 4-nitropyridine. This key intermediate arises from the condensation of an activated methyl group with an amide acetal. The nitro group is crucial, serving both as an activating group for the adjacent methyl and as a precursor to the pyrrole nitrogen via reduction. This entire sequence can be traced back to a simple, commercially available starting material: 2-chloro-3-methylpyridine.
Caption: Retrosynthetic analysis of the target compound.
Recommended Synthetic Pathway and Mechanistic Discussion
The forward synthesis is a robust, three-step sequence starting from 2-chloro-3-methylpyridine. This route is designed for efficiency and scalability, leveraging well-understood transformations in heterocyclic chemistry. A similar strategy has been successfully employed for related bromo-substituted analogs.[8]
Caption: Forward synthesis workflow for the target compound.
Step 1 & 2: Activation via N-Oxidation and Subsequent Nitration
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Causality: The direct electrophilic nitration of a pyridine ring is often difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards electrophilic attack. The initial oxidation of the pyridine nitrogen to an N-oxide is a critical activating step. The N-oxide functionality acts as an electron-donating group, rendering the C4 position susceptible to electrophilic substitution. The reaction with a mixture of fuming nitric acid and sulfuric acid then proceeds regioselectively to install the nitro group at the desired C4 position, yielding 2-chloro-3-methyl-4-nitropyridine 1-oxide.[8]
Step 3: Enamine Formation
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Causality: The nitro group at C4 significantly increases the acidity of the protons on the adjacent C3-methyl group. This activation allows the methyl group to react with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a source of a one-carbon electrophile and a dimethylamino group. The reaction proceeds via initial deprotonation of the methyl group, followed by attack on the electrophilic carbon of DMF-DMA and subsequent elimination of methanol to form the stable (E)-enamine intermediate. This step effectively builds the C2-C3 fragment of the future pyrrole ring.[8]
Step 4: Reductive Cyclization
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Causality: This final step is a powerful one-pot transformation that accomplishes two key events. Iron powder in acetic acid is a classic and cost-effective reagent for the reduction of aromatic nitro groups to amines (Bechamp reduction). Concurrently, the acidic medium catalyzes the intramolecular cyclization: the newly formed amino group attacks the β-carbon of the enamine moiety. This is followed by the elimination of the dimethylamine group, which is a good leaving group under these conditions, leading to the formation of the aromatic pyrrole ring. This cascade reaction is highly efficient and drives the synthesis to completion.[8]
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Fuming nitric acid and sulfuric acid are highly corrosive.
Protocol 1: Synthesis of 2-Chloro-3-methyl-4-nitropyridine 1-oxide
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N-Oxidation: Dissolve 2-chloro-3-methylpyridine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of starting material). Cool the solution to 0 °C in an ice bath.
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Add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
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Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-chloro-3-methylpyridine 1-oxide, which can often be used directly in the next step.
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Nitration: Add the crude N-oxide slowly and carefully to concentrated sulfuric acid (H₂SO₄) at 0 °C.
-
Add fuming nitric acid (HNO₃, 1.5 eq) dropwise while maintaining the temperature below 10 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the solution with a saturated aqueous solution of sodium carbonate (Na₂CO₃) until pH ~8.
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Extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the title compound.
Protocol 2: Synthesis of (E)-2-Chloro-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
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To a solution of 2-chloro-3-methyl-4-nitropyridine 1-oxide (1.0 eq) in N,N-dimethylformamide (DMF, 5 mL per 1 g), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
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Pour the reaction mixture into ice-water to precipitate the product.
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Filter the resulting solid, wash with cold water, and dry under vacuum to yield the enamine intermediate, which is often used without further purification.
Protocol 3: Synthesis of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
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Suspend the crude enamine intermediate (1.0 eq) in glacial acetic acid (15 mL per 1 g).
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Add iron powder (<10 micron, 4.0 eq) portion-wise. An exotherm may be observed.
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Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours.
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After cooling, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
-
To the residue, add water and basify to pH ~8-9 with aqueous Na₂CO₃.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
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Purify the crude product via column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine as a solid.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques. The following table summarizes the expected data based on the structure and published data for similar compounds.[8]
| Analysis | Expected Data |
| Appearance | Off-white to light brown solid |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): ~8.8-9.1 (br s, 1H, N-H), ~8.1 (s, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~2.5 (s, 3H, CH₃) |
| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm): ~145, ~142, ~138, ~128, ~125, ~115, ~102, ~100, ~14 |
| HRMS (ESI) | Calculated for C₈H₈ClN₂ [M+H]⁺, found value should be within ± 5 ppm. |
Conclusion
The synthesis of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine presented herein offers a reliable and efficient pathway to a highly valuable building block for drug discovery. By employing a strategy of N-oxidation to activate the pyridine ring, followed by a directed nitration and a subsequent condensation/reductive cyclization cascade, the target molecule can be accessed from simple starting materials. The mechanistic rationale provided for each step underscores the importance of strategic functional group manipulation in modern heterocyclic synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this key intermediate and utilize it in the development of novel therapeutics.
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